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N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

CNS Receptor Pharmacology Muscarinic Acetylcholine Receptors Binding Affinity

Researchers studying muscarinic receptor pharmacology often lack well-characterized M1-preferring tool compounds with validated selectivity data. This compound directly addresses that gap with quantifiable binding profiles: • M1 Ki = 156 nM; ~9-fold selectivity over M2 (Ki = 1,370 nM), enabling dose-response studies in neuronal models • The meta-chlorophenyl substituent (Hammett σm = +0.37) provides distinct electronic properties for comparative SAR studies vs. unsubstituted phenyl or benzyl analogs • Supplied as a research-grade compound with verified purity; ready for use in α-glucosidase inhibition screening or muscarinic receptor subtype profiling panels

Molecular Formula C27H25ClN4O2
Molecular Weight 472.97
CAS No. 941910-01-6
Cat. No. B2553726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
CAS941910-01-6
Molecular FormulaC27H25ClN4O2
Molecular Weight472.97
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC(=CC=C5)Cl)C=C3
InChIInChI=1S/C27H25ClN4O2/c28-21-7-5-8-22(18-21)29-26(33)19-34-24-11-4-6-20-12-13-25(30-27(20)24)32-16-14-31(15-17-32)23-9-2-1-3-10-23/h1-13,18H,14-17,19H2,(H,29,33)
InChIKeyIXRTYKGOAOWGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Quinoline-Piperazine Acetamide: Identity & Procurement


N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 941910-01-6) is a synthetic small molecule featuring a quinoline core, a 4-phenylpiperazine group at the 2-position, and a 3-chlorophenylacetamide side chain linked via an ether oxygen at the 8-position. [1] This compound belongs to a broader series of quinoline-piperazine-acetamide derivatives investigated for diverse pharmacological activities including α-glucosidase inhibition and CNS receptor modulation. [2] Its procurement value for research hinges on the unique 3-chlorophenyl substituent, which introduces distinct electronic and steric properties relative to closely related analogs bearing unsubstituted phenyl, methylphenyl, or benzyl groups.

Scaffold Quinoline-piperazine-acetamide core with distinct 3-chlorophenyl substituent
Electronic profile Meta-chlorine introduces strong electron-withdrawing effect (σm +0.37) relative to unsubstituted phenyl analogs
Research context Supports CNS receptor pharmacology and enzyme inhibition screening studies; not for clinical or diagnostic use

Why Generic Substitution by In-Class Analogs Fails


Within the quinoline-phenylpiperazine-acetamide class, seemingly minor modifications to the N-phenyl substituent profoundly alter biological activity profiles. For instance, in a related series of α-glucosidase inhibitors, the most active compound (a benzyl derivative) demonstrated an IC50 of 280.0 µM, outperforming the standard drug acarbose, whereas other analogs with different N-substituents showed substantially reduced or no activity. [1] This demonstrates that even subtle structural changes can dictate target engagement. Therefore, substituting N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide with an unsubstituted phenyl, tolyl, or benzyl analog is not chemically or pharmacologically neutral and will likely result in divergent binding profiles, metabolic stability, and overall experimental outcomes.

Replacing the 3-chlorophenyl group with unsubstituted phenyl, tolyl, or benzyl analogs may significantly alter target binding profiles and metabolic stability.
Even minor N-substituent variations within the quinoline-piperazine-acetamide class can lead to complete loss of enzyme inhibition activity, making direct interchange unreliable.
Molecular weight, electron density, and steric bulk differences preclude simple one-to-one substitution without revalidation of assay conditions.

Quantitative Differentiation Evidence


M1 vs M2 Muscarinic Receptor Selectivity

The target compound exhibits measurable binding affinity for the muscarinic M1 receptor (Ki = 156 nM) while showing significantly weaker affinity for the M2 receptor (Ki = 1,370 nM), indicating a ~9-fold selectivity for M1 over M2. [1] This selectivity profile is a distinct quantitative differentiator for CNS research applications where M1-preferring ligands are desired.

M1 vs M2 Selectivity
Direct head-to-head comparison
M1
Ki = 156 nM
vs
M2
Ki = 1,370 nM
Supports M1-preferring ligand research context (~9-fold selectivity).
Radioligand displacement assays (bovine striatum M1, rat myocardium M2).
CNS Receptor Pharmacology Muscarinic Acetylcholine Receptors Binding Affinity

3-Chlorophenyl vs Unsubstituted Phenyl Substituent

The presence of a meta-chlorine atom on the N-phenyl ring distinguishes this compound from the unsubstituted N-phenyl analog (CAS 941903-60-2). The chlorine atom increases molecular weight by ~34.4 Da (target: 472.97 g/mol vs. analog: 438.53 g/mol) [1] and introduces a strong electron-withdrawing effect that alters the electronics of the acetamide moiety. Meta-chlorine substitution is well-established in medicinal chemistry to modulate metabolic stability by blocking cytochrome P450-mediated oxidation at that position. [2]

3-Cl vs H Substituent
Class-level inference
Target
MW 472.97
σm +0.37
vs
Unsub. phenyl
MW 438.53
σm 0
Distinct electronic and steric profile may affect binding kinetics and metabolic stability.
Metabolic stability effect extrapolated from halogen SAR principles; direct data to verify.
Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Class-Level α-Glucosidase Inhibition Evidence

Quinoline-piperazine-acetamide derivatives have been validated as α-glucosidase inhibitors, with the most active compound in a published series (compound 6m, a benzyl-substituted analog) achieving an IC50 of 280.0 µM versus acarbose (IC50 = 750.7 µM). [1] While the target compound was not directly tested in this study, it belongs to the same scaffold class and its unique 3-chlorophenyl substituent is predicted to further modulate enzyme binding interactions through halogen bonding and hydrophobic effects.

α-Glucosidase Class Activity
Class-level inference
Class repr. (6m)
IC₅₀ 280.0 µM
vs
Acarbose
IC₅₀ 750.7 µM
Supports scaffold selection for enzyme inhibition screening research.
Target compound not directly tested; class-level extrapolation requires verification.
α-Glucosidase Inhibition Antidiabetic Research Enzyme Kinetics

Validated Research & Application Scenarios


CNS Drug Discovery: M1-Selective Probe Development

Based on its demonstrated M1 receptor affinity (Ki = 156 nM) and ~9-fold selectivity over M2, this compound can serve as a starting point for developing M1-preferring muscarinic ligands for Alzheimer's disease and schizophrenia research. [1] Researchers can use this compound as a tool to probe M1-mediated signaling pathways in neuronal cell models, leveraging its quantitative binding profile for dose-response studies.

α-Glucosidase Inhibitor Screening for Diabetes

As a member of the validated quinoline-piperazine-acetamide class of α-glucosidase inhibitors, this compound is suitable for inclusion in enzyme inhibition screening cascades for type 2 diabetes drug discovery. [1] The 3-chlorophenyl substituent may confer differential binding kinetics or metabolic stability compared to the published benzyl analog (6m), warranting comparative SAR studies.

SAR of Halogen Substitution Effects

The meta-chlorine atom provides a distinct electronic environment (Hammett σm = +0.37) relative to unsubstituted phenyl or methylphenyl analogs. [1] This compound is thus an ideal candidate for systematic SAR studies investigating the impact of halogen substitution on target binding affinity, selectivity, and metabolic stability within the quinoline-piperazine-acetamide scaffold series.

Muscarinic Receptor Subtype Profiling Probe

With its quantitative M1/M2 selectivity ratio, this compound can be utilized as a reference ligand in muscarinic receptor subtype profiling panels. [1] Its binding data (M1 Ki = 156 nM; M2 Ki = 1,370 nM) provide a benchmark for calibrating radioligand displacement assays and for training computational models of receptor-ligand interactions.

Application
Selection Property
Validation Focus
CNS receptor pharmacology research
M1-preferring ligand profile
M1/M2 selectivity ratio validation
Enzyme inhibition screening research
Scaffold class validation
α-glucosidase IC₅₀ determination
Structure-activity relationship studies
Electron-withdrawing Cl substituent
Binding affinity and metabolic stability comparison
Receptor subtype profiling research
Quantitative M1/M2 binding data
Radioligand displacement assay calibration
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